Vapitadine dihydrochloride
Description
Historical Context of Antihistamine Agent Development
The development of antihistamines dates back to the 1930s, with the discovery of compounds that could counteract the effects of histamine (B1213489), a key mediator in allergic reactions. wikipedia.org The first clinically useful antihistamine, phenbenzamine, was introduced in 1942. wikipedia.org These early, or first-generation, antihistamines were effective but often caused sedation due to their ability to cross the blood-brain barrier. nih.govauburn.edu This limitation spurred further research, leading to the development of second-generation antihistamines in the 1980s. nih.gov These newer agents were designed to be more selective for peripheral H1 receptors and less likely to cause drowsiness. nih.govauburn.edu The evolution continued with third-generation antihistamines, which are often active metabolites of second-generation drugs, aiming for even better safety and efficacy profiles. udes.edu.co This continuous search for more specific and better-tolerated treatments set the stage for the investigation of novel compounds like vapitadine (B1243385) dihydrochloride (B599025).
Overview of Histamine Receptors and Their Therapeutic Relevance
Histamine exerts its diverse effects by binding to four main types of G protein-coupled receptors: H1, H2, H3, and H4. lymphosign.comfrontiersin.org Each receptor subtype has a distinct tissue distribution and physiological role, making them important therapeutic targets. lymphosign.comnih.gov
H1 Receptors: Widely distributed in tissues such as smooth muscle, endothelium, and the brain, H1 receptors are primarily involved in allergic and inflammatory responses. wikipedia.orgnih.gov Their activation can lead to symptoms like itching, vasodilation, and bronchoconstriction. nih.gov Antagonists of the H1 receptor are the cornerstone of treatment for allergic conditions like rhinitis, urticaria (hives), and allergic conjunctivitis. lymphosign.comconicet.gov.ar
H2 Receptors: Found predominantly in gastric parietal cells, H2 receptors are key regulators of gastric acid secretion. lymphosign.comnih.gov H2 receptor antagonists are therefore used in the management of conditions like peptic ulcers and gastroesophageal reflux disease. conicet.gov.ar
H3 Receptors: Primarily located in the central nervous system, H3 receptors act as autoreceptors on histaminergic neurons, regulating the synthesis and release of histamine and other neurotransmitters. frontiersin.orgnih.gov Their modulation is being explored for potential therapeutic applications in neurological and psychiatric disorders. frontiersin.org
H4 Receptors: Expressed mainly on cells of the immune system, including mast cells, eosinophils, and T cells, H4 receptors are involved in inflammatory and immune responses. lymphosign.comnih.gov They are considered a potential target for the treatment of allergic and inflammatory conditions like atopic dermatitis and asthma. lymphosign.com
The development of drugs that can selectively target these receptors allows for more precise therapeutic interventions with fewer off-target effects.
Genesis and Early Development of Vapitadine Dihydrochloride (R129160, Hivenyl™) in Dermatological Research
This compound (also known as R129160 and by the proposed trade name Hivenyl™) emerged from the ongoing quest for potent and selective antihistamines. ncats.ioncats.iochemicalbook.comsmallmolecules.com It was originally discovered by Johnson & Johnson and subsequently licensed to other pharmaceutical companies for development, including Barrier Therapeutics, with a focus on dermatological applications. ncats.iocorporate-ir.net
Vapitadine was specifically investigated as a selective H1 antihistamine with the potential for being non-sedating. ncats.ioncats.io Preclinical studies suggested that it did not readily cross the blood-brain barrier, a key characteristic of second-generation antihistamines. ncats.iocorporate-ir.net In vitro and in vivo pharmacological models indicated that vapitadine's potency was at least comparable to that of cetirizine (B192768), an established second-generation antihistamine. ncats.ioncats.io
Early clinical development focused on its potential for treating allergic skin reactions, such as urticaria, and the pruritus (itch) associated with atopic dermatitis. ncats.iodrugbank.combiospace.com A Phase 2a proof-of-concept study was conducted to evaluate the efficacy of oral Hivenyl™ in reducing itch in patients with atopic dermatitis. biospace.combioworld.com The results of this study, which was double-blind and placebo-controlled, indicated a significant reduction in itch symptoms for patients treated with Hivenyl™ compared to placebo. biospace.combioworld.comsec.gov Specifically, a notable percentage of patients in the Hivenyl™ group reported marked improvement or complete relief from their itch. bioworld.comsec.gov The study also noted that the drug was well-tolerated. bioworld.comsec.gov Despite these early promising results, further development of this compound appears to have been discontinued, as no recent development activities have been reported. ncats.io
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
279253-83-7 |
|---|---|
Molecular Formula |
C17H22Cl2N4O |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H20N4O.2ClH/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16;;/h1-4,11,19H,5-10H2,(H2,18,22);2*1H |
InChI Key |
BOYLPLUVCXUHDJ-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N.Cl.Cl |
Appearance |
White to off-white solid powder |
Other CAS No. |
279253-83-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-129160; R129160; R 129160; Vapitadine dihydrochloride; Vapitadine HCl |
Origin of Product |
United States |
Molecular and Pharmacological Characterization of Vapitadine Dihydrochloride
Vapitadine (B1243385) Dihydrochloride (B599025) as a Selective Histamine (B1213489) H1 Receptor Antagonist
Vapitadine dihydrochloride demonstrates a high degree of selectivity for the histamine H1 (H1) receptor, a key characteristic for minimizing off-target effects and enhancing its therapeutic index. This selectivity is a critical aspect of its pharmacological profile.
Binding Affinity and Selectivity for Human Cloned Histamine H1 Receptor
Research has established that this compound exhibits a strong binding affinity for the human cloned histamine H1 receptor. medchemexpress.com In vitro studies have determined its inhibitor constant (Ki) to be 19 nM, indicating a high level of potency in its interaction with the H1 receptor. medchemexpress.com This strong binding affinity underscores its potential as an effective H1 receptor antagonist. The potency of Vapitadine has been reported to be at least comparable to that of established second-generation antihistamines such as cetirizine (B192768) and loratadine (B1675096), as measured by H1 receptor binding affinity.
Table 1: Binding Affinity of this compound for Human Histamine H1 Receptor
| Compound | Receptor | Ki (nM) |
|---|---|---|
| This compound | Human Histamine H1 | 19 |
Differentiation from Other Histamine Receptor Subtypes (H2, H3, H4) in Receptor-Ligand Interactions
While Vapitadine is characterized as a selective H1 receptor antagonist, detailed, publicly available research data quantifying its binding affinities for the other histamine receptor subtypes (H2, H3, and H4) is limited. Histamine receptors are a class of G protein-coupled receptors that are categorized into four subtypes: H1, H2, H3, and H4, each with distinct tissue distribution and physiological functions. wikipedia.org The selectivity of an antagonist for the H1 receptor over the other subtypes is crucial for its specific therapeutic action without interfering with the physiological roles of H2, H3, and H4 receptors, which are involved in processes such as gastric acid secretion (H2), neurotransmitter release (H3), and immune cell function (H4). wikipedia.org
Advanced Receptor Binding Kinetics and Ligand Interaction Studies
Detailed experimental and computational studies are essential for a comprehensive understanding of the molecular interactions between this compound and the H1 receptor. Such studies would provide insights into the kinetics of the binding process and the specific structural determinants of its antagonist activity.
Computational Modeling and Molecular Docking Studies of H1 Receptor Binding
Currently, there is a lack of publicly available scientific literature detailing computational modeling or molecular docking studies specifically performed on this compound and its interaction with the histamine H1 receptor. These in silico techniques are valuable tools for predicting the binding mode of a ligand within the receptor's active site and for understanding the energetic factors that govern this interaction.
Identification and Analysis of Critical Residues Involved in H1 Receptor Binding
Similarly, specific research identifying and analyzing the critical amino acid residues within the histamine H1 receptor that are directly involved in the binding of this compound is not available in the public domain. Such studies, typically involving site-directed mutagenesis and subsequent binding assays, are crucial for mapping the precise binding pocket and understanding the key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the high affinity and selectivity of Vapitadine for the H1 receptor.
Preclinical Research and Experimental Models for Vapitadine Dihydrochloride
In Vitro Pharmacological Investigations
In vitro studies are crucial for elucidating the direct effects of a compound on cellular and molecular targets in a controlled environment, free from the complexities of a whole biological system.
Antagonism of Histamine-Induced Cellular Responses in Isolated Systems
Vapitadine (B1243385) has been evaluated in isolated tissue preparations to determine its ability to counteract cellular responses triggered by histamine (B1213489). In studies using isolated guinea-pig ileum, a standard model for assessing H1 antihistaminic activity, vapitadine demonstrated inhibitory effects on histamine-induced contractions. medchemexpress.com This model helps to quantify the direct antagonistic effect of the compound on smooth muscle contraction, a key physiological response mediated by H1 receptors.
Assessment of Receptor Binding and Functional Activity in Mammalian Cell Lines
To understand the molecular interaction of vapitadine with its target, receptor binding assays have been conducted using mammalian cell lines engineered to express specific histamine receptors. These studies have shown that vapitadine exhibits a notable binding affinity for the human cloned histamine H1 receptor. medchemexpress.commedchemexpress.combiozol.de The functional consequence of this binding is the selective antagonism of the H1 receptor, which has been confirmed in various pharmacological models. ncats.iotargetmol.com This selectivity is a key characteristic, indicating that the compound primarily interacts with the H1 receptor subtype over others.
| Compound | Receptor Target | Binding Affinity (Ki) | Source |
|---|---|---|---|
| Vapitadine | Human Histamine H1 Receptor | 19 nM | medchemexpress.com, medchemexpress.com, biozol.de, medchemexpress.com |
In Vivo Efficacy Assessment in Animal Models
Following in vitro characterization, vapitadine dihydrochloride (B599025) was assessed in various animal models to evaluate its efficacy in a complex physiological setting. These models are designed to mimic specific aspects of allergic and inflammatory conditions in humans.
Attenuation of Histamine-Induced Lethality in Rodent Models
A critical test for potent antihistamines is their ability to protect against a lethal dose of histamine. In rodent models, specifically rats, vapitadine hydrochloride has been shown to effectively decrease histamine-induced lethality. medchemexpress.commedchemexpress.commedchemexpress.com This protective effect underscores the compound's potent in vivo antagonism of systemic histamine effects.
| Compound | Animal Model | Endpoint | Effective Dose (ED50) | Source |
|---|---|---|---|---|
| Vapitadine hydrochloride | Rat | Protection against histamine-induced lethality | 0.056-1.2 mg/kg | medchemexpress.com, medchemexpress.com, medchemexpress.com |
Antagonism of Cutaneous Reactions to Histamine in Diverse Animal Models
Vapitadine has been evaluated for its ability to block skin reactions caused by histamine, such as wheal and flare. In rat models, the compound effectively antagonized cutaneous reactions to histamine administration. medchemexpress.commedchemexpress.commedchemexpress.com These findings from animal models demonstrate the compound's capacity to inhibit local inflammatory responses in the skin mediated by histamine.
| Compound | Animal Model | Endpoint | Effective Dose (ED50) | Source |
|---|---|---|---|---|
| Vapitadine hydrochloride | Rat | Antagonism of cutaneous reactions to histamine | 0.51-1.4 mg/kg | medchemexpress.com, medchemexpress.com, medchemexpress.com |
Evaluation in Established Preclinical Models of Allergic Dermatitis
Given its potent antihistaminic properties, vapitadine has been positioned as a potential treatment for allergic skin conditions like atopic dermatitis. ncats.iodrugbank.comdrugbank.com Preclinical research for such conditions typically involves established animal models that replicate the key features of human allergic dermatitis. Common models include those induced by haptens like 2,4-dinitrochlorobenzene (DNCB) or by allergens such as ovalbumin, which elicit an inflammatory immune response in the skin. nih.govcriver.comelifesciences.org Vapitadine has been shown to be at least as potent as the established antihistamine cetirizine (B192768) in several in vivo pharmacological models, suggesting its efficacy in relevant disease models for allergic skin reactions. ncats.io The development of vapitadine for atopic dermatitis indicates that it has been evaluated in such preclinical settings to establish proof of concept before moving into clinical trials. bioworld.com
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Preclinical studies are fundamental in characterizing the profile of a new chemical entity. For Vapitadine dihydrochloride, these investigations have centered on its absorption, distribution, metabolism, and excretion (ADME), its ability to cross the blood-brain barrier, and the identification of markers that demonstrate its pharmacological activity in living systems.
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, such as rats and dogs, to understand how the body processes the compound. Following oral administration, Vapitadine is absorbed, with peak plasma concentrations (Cmax) being reached at different times depending on the species. Studies have shown that after being administered, the compound distributes to various tissues. nih.gov
The metabolism and excretion pathways are critical components of a drug's pharmacokinetic profile. criver.com Vapitadine is primarily metabolized before being eliminated from the body. nih.gov The main routes of excretion for the compound and its metabolites are through both urine and feces, with the proportions varying between species. nih.govescholarship.org In rats and dogs, the liver has been identified as a key organ for metabolism. nih.gov The process of metabolism often involves enzymes such as cytochrome P450 to convert the drug into more water-soluble compounds that are easier to excrete. researchgate.net
Table 1: General ADME Characteristics of Vapitadine in Preclinical Species
| Pharmacokinetic Process | Finding in Animal Models (Rats, Dogs) | General Principle |
| Absorption | Orally absorbed with peak plasma concentrations observed. nih.gov | The compound can enter the bloodstream after oral ingestion. |
| Distribution | Distributes to various body tissues, including the liver. nih.gov | After absorption, the compound is transported throughout the body. criver.com |
| Metabolism | Primarily eliminated through metabolism, with the liver being a major site. nih.gov | The compound is chemically altered, mainly in the liver, to facilitate excretion. researchgate.net |
| Excretion | Eliminated through both urinary and fecal routes. nih.govescholarship.org | The metabolized compound and any remaining unchanged drug are removed from the body. escholarship.org |
This table presents a qualitative summary based on general preclinical findings. Specific quantitative data (e.g., bioavailability percentage, precise Tmax) for this compound is not publicly available in the search results.
A crucial aspect of preclinical evaluation for centrally acting drugs is determining their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from potentially harmful substances. news-medical.net The penetration of a drug into the central nervous system (CNS) is governed by factors like its size, lipid solubility, and interaction with efflux transporters. nih.govnih.gov
For this compound, a histamine H3 receptor antagonist, assessing its CNS penetration is key to understanding its potential effects. Preclinical models are essential for this evaluation. nih.govresearchgate.net Studies indicate that Vapitadine has limited potential to penetrate the blood-brain barrier. This characteristic is often by design for peripherally acting drugs to minimize CNS side effects. The low penetration can be due to the molecule's physicochemical properties or because it is actively removed by efflux pumps, such as P-glycoprotein, at the BBB. nih.govfrontiersin.org
Pharmacodynamic (PD) markers are measurable indicators that confirm a drug is interacting with its intended target and producing a biological response. nih.gov For this compound, which targets the histamine H3 receptor, preclinical research has focused on identifying such markers.
A primary pharmacodynamic marker for H3 receptor antagonists is the level of tele-methylhistamine (t-MH). The H3 receptor acts as an autoreceptor that inhibits the synthesis and release of histamine. When an antagonist like Vapitadine blocks this receptor, histamine release increases, leading to a subsequent rise in its metabolite, t-MH. nih.gov Therefore, measuring t-MH levels in preclinical models serves as a key biomarker for the engagement and functional activity of Vapitadine at the H3 receptor. ebi.ac.uk Elevated levels of t-MH following administration of the compound provide evidence of its target engagement in the CNS. ebi.ac.uk
In addition to biochemical markers, functional models are used. For instance, in preclinical models of allergic rhinitis, Vapitadine's pharmacodynamic effects have been assessed by observing its impact on nasal symptoms, providing further evidence of its activity at histamine receptors in a disease-relevant context.
Clinical Investigations of Vapitadine Dihydrochloride
Phase 1 Clinical Trials: Translational Pharmacology and Safety Profiling
Initial human studies with vapitadine (B1243385) dihydrochloride (B599025) centered on establishing its pharmacodynamic effects and ensuring its safety in healthy individuals. These Phase 1 trials are a critical step in the clinical development of any new pharmaceutical agent. While detailed data from the full publications of these early studies are not widely publicly available, summaries from press releases and trial descriptions provide insight into their scope and findings.
The primary pharmacodynamic objective in the initial clinical evaluation of vapitadine dihydrochloride was to demonstrate its antihistaminic activity. A key publication, though not available in its entirety, indicates that the pharmacodynamic profile of vapitadine was assessed following single and multiple oral doses in healthy volunteers. researchgate.net The aim of such studies is typically to measure the drug's effect on histamine-induced physiological responses.
One of the notable findings from these early trials was the rapid onset of action of this compound in inhibiting allergic reactions. Furthermore, a significant focus of the pharmacodynamic assessment was the compound's effect on the central nervous system. A crucial characteristic that emerged from these studies was the non-sedating nature of this compound, a desirable attribute for an antihistamine.
Two dose-escalation Phase 1 clinical trials were conducted to evaluate the safety and tolerability of this compound. In these studies, healthy volunteers received progressively higher doses of the compound to determine the maximum tolerated dose and to identify any potential dose-limiting side effects.
The results of these trials were positive, indicating that this compound was well-tolerated. A key safety finding was the absence of cardiovascular side effects, even at doses significantly higher than those required to elicit an antihistamine response. Specifically, no adverse cardiovascular events were observed at doses that were five to 15 times the therapeutic dose. Moreover, consistent with the pharmacodynamic findings, no sedation was reported by the study participants.
Phase 2 Clinical Trials: Efficacy and Tolerability in Target Patient Populations
Following the favorable safety and pharmacodynamic profile established in Phase 1, this compound advanced to Phase 2 clinical trials. These studies were designed to evaluate the compound's efficacy and further assess its safety in patients with specific medical conditions. A key area of investigation was its potential as a treatment for chronic idiopathic urticaria (CIU).
A Phase 2 clinical study was conducted to investigate the efficacy of this compound in patients suffering from chronic idiopathic urticaria, a condition characterized by persistent itching and hives.
In a Phase 2 study, this compound, administered as a novel oral formulation known as Hivenyl™, demonstrated a significant reduction in the primary symptom of CIU: pruritus (itching). biospace.com The study met its primary efficacy endpoint, showing a statistically significant decrease in the average itch severity score from baseline in patients treated with this compound compared to those who received a placebo. biospace.com The drug was administered at a dose of 60 mg once daily for one week. biospace.com
While the primary focus was on pruritus, the study also noted a positive trend toward the improvement of other urticarial symptoms. However, this trend did not reach statistical significance. biospace.com
Table 1: Primary Efficacy Outcome in Phase 2 CIU Study
| Endpoint | This compound (60 mg o.d.) vs. Placebo | p-value |
|---|---|---|
| Decrease from Baseline in Average Itch Severity Score | Statistically Significant | 0.037 |
Table 2: Patient and Physician Global Assessment of Effectiveness in Phase 2 CIU Study
| Assessment | This compound vs. Placebo | p-value |
|---|---|---|
| Patient's Overall Assessment of Effectiveness | Statistically Significant | 0.020 |
| Physician's Overall Assessment of Effectiveness | Statistically Significant | 0.012 |
Atopic Dermatitis (AD) Clinical Studies
This compound has been a subject of clinical investigation for its potential therapeutic role in atopic dermatitis, a chronic inflammatory skin condition. A key exploratory trial was designed to evaluate the efficacy of the compound in patients with chronic atopic dermatitis. This randomized, double-blind, placebo-controlled study highlights the focused research into its dermatological applications.
Pruritus, or severe itching, is a hallmark and one of the most burdensome symptoms of atopic dermatitis, significantly impacting patients' quality of life. Antihistamines are often considered for the management of itch, although their efficacy can vary. Clinical trials for new treatments in atopic dermatitis frequently measure the change in pruritus severity as a primary or key secondary endpoint, often using patient-reported scales like the Peak Pruritus Numerical Rating Scale (PP-NRS). While this compound has been investigated in the context of atopic dermatitis, specific data detailing its quantitative effect on pruritus severity from completed clinical trials are not extensively published.
The Eczema Area and Severity Index (EASI) is a validated and widely used tool in clinical trials to assess the severity and extent of atopic dermatitis. dupixenthcp.com The EASI score evaluates four key signs of eczema (redness, thickness, scratching, and lichenification) across four body regions. An improvement in the EASI score, particularly a 75% reduction from baseline (EASI-75), is considered a clinically meaningful outcome in AD studies. dupixenthcp.com Clinical investigations of this compound in atopic dermatitis were structured to assess its impact on such objective clinical severity scores. However, specific outcomes and data from these evaluations are not detailed in publicly available literature.
Overall Efficacy in the Management of Allergic Skin Reactions
Beyond atopic dermatitis, the broader potential of this compound lies in its efficacy against allergic skin reactions. Preclinical studies have demonstrated its potency as a selective H1 antihistamine. In various animal models designed to test skin reactions, this compound was found to be at least as potent as established second-generation antihistamines like cetirizine (B192768) and loratadine (B1675096). Its development has been specifically directed towards dermatological applications, suggesting a profile tailored for treating histamine-mediated skin conditions. nih.gov
Characterization of the Non-Sedating Profile and Central Nervous System Effects
A significant advancement in antihistamine development has been the creation of agents with minimal to no central nervous system (CNS) effects, particularly sedation. nih.gov First-generation antihistamines readily cross the blood-brain barrier, leading to drowsiness and cognitive impairment. nih.govresourcepharm.com Newer, non-sedating antihistamines are specifically designed to limit this penetration. drugbank.com
This compound was developed as a new class of selective and nonsedating H1 antihistamine. A key characteristic of its molecular structure is a reduced propensity to penetrate the brain and occupy central H1 receptors. The sedative effects of antihistamines are directly linked to their ability to bind to these receptors in the CNS. By having a low affinity for crossing the blood-brain barrier, this compound is suggested to be devoid of sedative side effects. This profile is a critical attribute, as higher, more effective doses can often be limited by CNS side effects in older antihistamines.
The CNS effects of antihistamines can be objectively compared based on their ability to cross the blood-brain barrier and their receptor occupancy in the brain, which can be measured by techniques like positron emission tomography (PET). researchgate.net Antihistamines are often categorized into generations based on their sedative potential. tg.org.au
First-Generation Antihistamines (e.g., Diphenhydramine, Chlorpheniramine): These agents are highly lipophilic, easily cross the blood-brain barrier, and exhibit significant central H1-receptor occupancy, leading to pronounced sedation, drowsiness, and impairment of cognitive and psychomotor functions. nih.govresourcepharm.com
Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine): This class was developed to minimize CNS effects. nih.gov While they have a much lower tendency to cross the blood-brain barrier, some agents can still cause sedation at higher doses. tg.org.aunih.gov Fexofenadine is noted for being a non-sedating agent that does not readily penetrate the CNS. researchgate.netnih.gov
This compound was specifically engineered to be among the non-sedating class, with preclinical data indicating it is less prone to enter the brain than reference compounds, positioning it favorably against first-generation and even some second-generation antihistamines concerning CNS safety.
Comparative Profile of Antihistamine Generations
| Feature | First-Generation (e.g., Diphenhydramine) | Second-Generation (e.g., Cetirizine, Fexofenadine) | This compound (Predicted Profile) |
|---|---|---|---|
| Blood-Brain Barrier Penetration | High | Low to Very Low | Very Low |
| Central H1 Receptor Occupancy | Significant | Low to None | Low to None |
| Sedation Potential | High | Low (Fexofenadine is non-sedating) | Non-sedating |
| Anticholinergic Effects | Common | Rare | Not expected |
Mechanistic Insights into the Therapeutic Efficacy of Vapitadine Dihydrochloride
Investigation of Anti-Pruritic Mechanisms Beyond Direct H1 Antagonism
While the blockade of H1 receptors by Vapitadine (B1243385) dihydrochloride (B599025) is a key factor in reducing histamine-induced itch, the persistent and complex nature of pruritus in chronic allergic skin conditions suggests the involvement of other pathways. Research into second-generation antihistamines has begun to uncover additional mechanisms that may contribute to their anti-pruritic effects.
One area of investigation is the potential for these agents to modulate the release of various inflammatory mediators from mast cells and basophils, beyond just histamine (B1213489). These mediators, including cytokines and chemokines, can directly or indirectly act on sensory nerves to induce the sensation of itch. While specific data on Vapitadine dihydrochloride is limited, studies on other second-generation antihistamines have shown an ability to inhibit the release of pro-inflammatory cytokines.
Another consideration is the interplay between the nervous and immune systems in the perception of itch. Chronic inflammation in allergic skin diseases can lead to peripheral and central sensitization, where nerve fibers become more responsive to itch stimuli. The potential for this compound to influence this neuro-immune axis, independent of its H1 receptor antagonism, remains an area for further scientific inquiry.
Exploration of Immunomodulatory Aspects in Allergic Skin Conditions
The pathophysiology of allergic skin conditions like atopic dermatitis involves a complex interplay of immune cells, including T-lymphocytes, mast cells, and eosinophils, and the cytokines they produce. There is growing interest in the immunomodulatory properties of second-generation antihistamines and their potential to influence these underlying inflammatory processes.
Studies on some second-generation antihistamines have suggested effects on cytokine production. For instance, some have been shown to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which play a role in the inflammatory cascade of allergic skin diseases.
Table 1: Potential Immunomodulatory Effects of Second-Generation Antihistamines
| Immune Cell/Mediator | Potential Effect of Some Second-Generation Antihistamines | Relevance to Allergic Skin Conditions |
|---|---|---|
| Mast Cells | Inhibition of pro-inflammatory mediator release | Key effector cells in allergic reactions, releasing histamine and other inflammatory molecules. |
| T-Lymphocytes | Modulation of T-cell activation and cytokine production | Central players in the chronic inflammation characteristic of atopic dermatitis. |
| Cytokines (e.g., IL-6, IL-8) | Decreased production | These cytokines contribute to the recruitment of inflammatory cells and the persistence of inflammation in the skin. |
Further research is necessary to specifically elucidate the immunomodulatory profile of this compound and its direct impact on the cellular and molecular drivers of inflammation in allergic skin conditions. Understanding these mechanisms is crucial for optimizing its therapeutic use and developing more targeted treatments for these complex diseases.
Comparative Research and Therapeutic Niche of Vapitadine Dihydrochloride
Comparative Efficacy and Safety Profiling Against First- and Second-Generation Antihistamines
Vapitadine (B1243385) dihydrochloride (B599025) is a second-generation antihistamine that has been evaluated for its efficacy and safety in comparison to earlier first-generation and other second-generation antihistamines. A key differentiator for second-generation antihistamines is their selectivity for the peripheral H1 receptors, which minimizes the sedative and anticholinergic side effects commonly associated with first-generation agents that readily cross the blood-brain barrier nih.gov.
Preclinical studies have demonstrated the potency of Vapitadine. In research models, it has shown efficacy that is at least comparable to well-established second-generation antihistamines like cetirizine (B192768) and loratadine (B1675096). These studies have assessed its H1 receptor binding affinity and its ability to protect against histamine-induced skin reactions in animal models. Furthermore, Vapitadine has been observed to have a lower propensity for penetrating the brain and occupying central H1 receptors when compared to reference compounds, suggesting a favorable non-sedating profile nih.gov.
The efficacy of antihistamines in dermatological conditions is often evaluated by their ability to suppress the histamine-induced wheal and flare response in the skin. While direct comparative clinical data for Vapitadine is limited, the relative potency of various antihistamines in such tests provides a benchmark for its potential performance.
Comparative Suppression of Histamine-Induced Wheal and Flare by Various Antihistamines
| Antihistamine | Generation | Relative Potency in Wheal and Flare Suppression |
|---|---|---|
| Vapitadine dihydrochloride | Second | Preclinical data suggests potency is at least comparable to cetirizine and loratadine. |
| Cetirizine | Second | Demonstrated high potency in inhibiting both wheal and flare responses anaisdedermatologia.org.brresearchgate.net. Generally more potent than loratadine researchgate.net. |
| Levocetirizine (B1674955) | Second | Shows significant and potent inhibition of wheal and flare, and is more active than desloratadine (B1670295) nih.govresearchgate.net. |
| Fexofenadine | Second | Effective in reducing wheal and flare, considered among the more potent second-generation agents anaisdedermatologia.org.br. |
| Loratadine | Second | Shows intermediate potency in suppressing wheal and flare anaisdedermatologia.org.br. |
| Desloratadine | Second | Exhibits a high affinity for the H1 receptor researchgate.net. However, some studies show it to have lower potency in wheal and flare suppression compared to others like levocetirizine researchgate.net. |
| Dexchlorpheniramine | First | Considered potent in wheal suppression anaisdedermatologia.org.br. Associated with a higher incidence of drowsiness anaisdedermatologia.org.br. |
| Hydroxyzine | First | Recognized for its high potency in suppressing wheal and flare anaisdedermatologia.org.br. Known for its sedative effects anaisdedermatologia.org.br. |
Analysis of Potential Advantages and Specific Therapeutic Niche in Dermatological Conditions
The pharmacological profile of this compound indicates several potential advantages that define its therapeutic niche in the management of dermatological conditions such as chronic urticaria and atopic dermatitis. A primary advantage of Vapitadine is its development as a non-sedating antihistamine. This is particularly beneficial for patients with chronic skin conditions who require long-term treatment without the impairment of daily activities and cognitive function that can be caused by first-generation antihistamines nih.govnih.gov.
The high potency of Vapitadine, suggested to be at least comparable to that of cetirizine and loratadine in preclinical models, is a significant benefit for patients with moderate to severe symptoms of pruritus and hives. In chronic urticaria, where histamine (B1213489) is a key mediator, a potent H1 antihistamine is foundational to treatment patsnap.com.
The therapeutic niche for this compound in dermatology is centered on providing a potent and non-sedating option for chronic allergic skin diseases. For patients with chronic urticaria or atopic dermatitis who have not responded adequately to or cannot tolerate other second-generation antihistamines, Vapitadine could offer a valuable alternative. Its development was specifically aimed at dermatological applications where higher doses for optimal therapeutic effect are often needed, making a favorable safety profile paramount nih.gov.
Potential Advantages of this compound in Dermatology
| Potential Advantage | Therapeutic Implication in Dermatological Conditions |
|---|---|
| High Potency | Effective control of symptoms such as itching and hives in conditions like chronic urticaria and atopic dermatitis. |
| Non-Sedating Profile | Suitable for long-term daily use without impairing cognitive function or causing drowsiness, improving patient quality of life. |
| High Selectivity for H1 Receptors | Reduced likelihood of anticholinergic side effects (e.g., dry mouth, blurred vision) compared to first-generation antihistamines. |
| Focused Dermatological Development | Specifically selected for development in dermatology, suggesting a profile tailored to the needs of patients with chronic skin conditions nih.gov. |
Q & A
Q. How can researchers design ethically compliant in vivo studies for this compound’s long-term toxicity?
- Methodological Answer : Follow OECD Guidelines 452 (chronic toxicity) with IACUC approval. Use Sprague-Dawley rats (n=20/group) dosed orally for 12 months. Endpoints: hematology, organ histopathology, and carcinogenicity screening. Include staggered sacrifice intervals (6, 9, 12 months) to assess cumulative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
